molecular formula C25H13Cl2NO4 B5116067 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide

5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide

Cat. No. B5116067
M. Wt: 462.3 g/mol
InChI Key: TVEKQWIQYQSUJO-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide, also known as DDCF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDCF belongs to the class of furanocoumarins and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NF-kB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has also been found to induce autophagy, a process by which cells break down and recycle their own components.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits various biological activities that make it a useful tool for studying cellular processes. However, 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well characterized.

Future Directions

There are several future directions for the study of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. One area of research is the development of new synthetic methods for 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide and its analogs. Another area of research is the investigation of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide and its potential side effects and toxicity.

Synthesis Methods

The synthesis of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide involves the reaction of 3,4-dichloroaniline with 9,10-anthraquinone in the presence of potassium carbonate and DMF (N,N-dimethylformamide) as a solvent. The reaction mixture is then heated under reflux conditions for several hours, followed by the addition of furan-2-carboxylic acid and triethylamine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has also been investigated for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Cl2NO4/c26-19-8-5-13(11-20(19)27)21-9-10-22(32-21)25(31)28-14-6-7-17-18(12-14)24(30)16-4-2-1-3-15(16)23(17)29/h1-12H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEKQWIQYQSUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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